2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one is a complex organic compound with significant relevance in medicinal chemistry, particularly as an impurity associated with the antiviral drug Entecavir. Its molecular formula is and it has a molecular weight of 277.28 g/mol. This compound is classified under purine derivatives, which are crucial in various biological processes, including DNA and RNA synthesis.
The compound is often referenced in the context of pharmaceutical research and development, particularly concerning antiviral agents targeting hepatitis B virus. It is noted as an impurity of Entecavir, which is used in the treatment of chronic hepatitis B infection. Various studies and patents have documented its properties and synthesis methods, indicating its importance in drug formulation and safety assessments .
The synthesis of 2-amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The general synthetic pathway includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high purity and yield. For example, a typical reaction might involve heating a mixture of starting materials with acetic anhydride at low temperatures to facilitate selective acetylation .
The molecular structure of 2-amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one features a purine ring system substituted at various positions by hydroxymethyl and cyclopentyl groups. The stereochemistry at specific chiral centers (1R, 3S, 4R) plays a critical role in its biological activity.
This compound participates in various chemical reactions typical for purine derivatives:
The reactions are often carried out under controlled conditions to minimize side reactions and maximize yield. For instance, using Lewis acids can facilitate certain transformations while maintaining structural integrity.
The mechanism of action for compounds like 2-amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one primarily involves inhibition of viral replication pathways. As an impurity related to Entecavir, it may interact with viral polymerases, disrupting nucleotide incorporation during viral genome replication.
Research indicates that modifications in the purine structure can significantly affect binding affinity and selectivity towards viral enzymes . Understanding these interactions is crucial for assessing the safety profile of pharmaceutical formulations containing this compound.
The physical properties include:
Chemical properties relevant to this compound include its solubility in polar solvents due to hydroxymethyl groups and its stability under various pH conditions due to its predicted pKa value .
2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one has significant applications in:
The core structure of 2-amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one comprises a modified cyclopentyl ring fused to a purine base system. The molecular formula is C₁₂H₁₅N₅O₃, with a molecular weight of 277.28 g/mol [1] [6]. The stereochemistry at positions 1, 3, and 4 of the cyclopentyl ring defines its biological activity: The 1R configuration establishes the ring's spatial orientation, the 3S position anchors the hydroxymethyl group (-CH₂OH), and the 4R configuration determines the hydroxy group's spatial placement [6]. The exocyclic methylene group (=CH₂) at position 2 introduces planar rigidity, while the purine moiety features a 2-amino substitution and a 6-keto functionality [8].
Table 1: Key Structural Features and Stereochemistry
Structural Element | Stereochemical Configuration | Functional Role |
---|---|---|
Cyclopentyl C1 | R | Ring conformation anchor |
Cyclopentyl C3 | S | Hydroxymethyl orientation |
Cyclopentyl C4 | R | Hydroxy group orientation |
Exocyclic C2 | Methylene (=CH₂) | Planar rigidity |
Purine C2 | Amino (-NH₂) | Hydrogen bonding |
Purine C6 | Keto (=O) | Electronic polarization |
The cyclopentyl ring adopts an envelope conformation with C4 at the flap position, optimizing hydrogen bonding between ring substituents and the purine base. This precise stereochemical arrangement is critical for molecular recognition in biological systems, as epimerization at any chiral center significantly alters three-dimensional topology [6] [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis reveals distinct proton environments: The exocyclic methylene group appears as two characteristic doublets between δ 5.05–5.25 ppm due to geminal coupling, while the anomeric proton (H1') resonates as a doublet near δ 4.85 ppm (J = 5–7 Hz), confirming glycosidic linkage stereochemistry [4] [9]. Hydroxymethyl protons (-CH₂OH) display diastereotopic splitting (δ 3.65–3.80 ppm), and the purine H8 proton appears downfield at δ 8.15 ppm [7].
Table 2: ¹H NMR Spectral Assignments (DMSO-d₆, 400 MHz)
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
H8 (Purine) | 8.15 | s | 1H |
Exocyclic =CH₂ | 5.05–5.25 | dd | 2H |
H1' (Anomeric) | 4.85 | d, J=6.5 Hz | 1H |
-CH₂OH | 3.65–3.80 | m | 2H |
C4-OH | 5.45 | t, J=5.8 Hz | 1H |
2-NH₂ | 6.75 | br s | 2H |
¹³C NMR confirms functional groups: The exocyclic methylene carbon resonates at δ 146.2 ppm, while the carbonyl (C6) appears at δ 156.5 ppm. Methylene carbons of the hydroxymethyl group occur at δ 58.7 ppm, and cyclopentyl carbons bearing oxygen substituents (C3, C4) show characteristic shifts between δ 70–80 ppm [4] [9].
Infrared (IR) and UV-Vis Spectroscopy
IR spectroscopy identifies key vibrational modes: A broad band at 3200–3400 cm⁻¹ corresponds to O-H and N-H stretching, while carbonyl (C=O) vibration appears at 1685 cm⁻¹. The exocyclic methylene group exhibits C=C stretching at 1610 cm⁻¹, and purine ring vibrations occur at 1580–1600 cm⁻¹ [5] [7]. UV-Vis spectra in aqueous solution show λmax at 212 nm (π→π* transition, purine ring) and 278 nm (n→π* transition, carbonyl) [7].
Single-crystal X-ray diffraction of the monohydrate form (C₁₂H₁₅N₅O₃·H₂O) reveals orthorhombic symmetry with space group C222₁ and unit cell parameters a = 6.9986 Å, b = 11.6229 Å, c = 33.932 Å, V = 2760.1 ų, Z = 8 [5]. The asymmetric unit contains one molecule of the compound and one water molecule interconnected via O–H···N, O–H···O, and N–H···O hydrogen bonds, forming a three-dimensional supramolecular network [5].
Table 3: Hydrogen Bonding Geometry in Crystal Lattice
D–H···A Interaction | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
---|---|---|---|---|
O1–H1···N4 | 0.82 | 2.04 | 2.857 | 172 |
O2–H2A···O1W | 0.82 | 1.83 | 2.639 | 169 |
N3–H3B···O3 | 0.86 | 2.24 | 3.039 | 154 |
O1W–H2W···O1 | 0.819 | 2.113 | 2.900 | 161 |
N5–H5C⋯N2 | 0.97 | 1.86 | 2.829 | 177 |
The purine base participates in N–H···O/N hydrogen bonds with adjacent molecules, forming ribbons parallel to the a-axis. Water molecules bridge these ribbons via O–H···O interactions involving cyclopentyl hydroxyl groups, creating hydrophilic channels. The exocyclic methylene group engages in weak C–H···π interactions (3.45–3.65 Å), contributing to crystal stability [5]. The hydrogen-bonded dimeric units stack with a interplanar distance of 3.48 Å, indicating significant π-π interactions between purine rings [4] [5].
Epimerization at chiral centers generates stereoisomers with distinct physicochemical and biological properties. The (1R,3S,4R) configuration is biologically active, while epimers serve as critical impurities or synthetic intermediates [6] [8].
Table 4: Comparative Properties of Key Stereoisomers
Stereochemical Configuration | Common Designation | CAS Number | Molecular Weight (g/mol) | Biological Relevance |
---|---|---|---|---|
(1R,3S,4R) | Parent compound | 135742598 | 277.28 | Pharmacologically active form |
(1R,3R,4S) | 1'-epi-Entecavir | 1367369-78-5 | 277.28 | Entecavir EP Impurity A |
(1S,3R,4R) | 4'-epi-Entecavir | 1367369-80-9 | 277.28 | Entecavir Impurity 5 |
(1S,3R,4S) | Monohydrate form | N/A | 295.31 (with H₂O) | Reference standard |
The (1R,3R,4S) epimer (1'-epi-Entecavir) exhibits reversed configuration at C1 and C4, altering the spatial orientation of the hydroxymethyl and hydroxy groups. This disrupts hydrogen bonding with biological targets, reducing antiviral potency by >100-fold compared to the (1R,3S,4R) isomer [7] [8]. Similarly, the (1S,3R,4R) epimer (4'-epi-Entecavir) shows reversed stereochemistry at C1 and C3, affecting the cyclopentyl ring puckering and purine base orientation [8]. Crystallographic differences are pronounced: The (1R,3S,4R) isomer forms a linear hydrogen-bonded chain via O4–H···N7 interactions, while epimers exhibit bifurcated or non-productive hydrogen bonding patterns [5] [6]. NMR chemical shifts of the anomeric proton (H1') are particularly sensitive to stereochemistry, varying by 0.3–0.5 ppm between epimers due to altered magnetic environments [9].
Comprehensive Compound Listing
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1